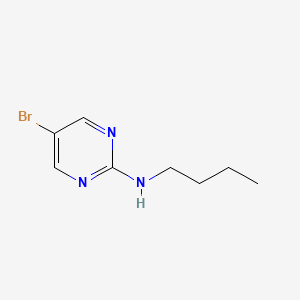

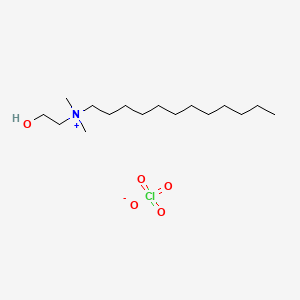

5-Bromo-N-butylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-N-butylpyrimidin-2-amine (5-BBU) is an organic compound belonging to the class of pyrimidines. It is an aromatic heterocyclic compound with a five-membered ring structure. 5-BBU is a versatile synthetic intermediate which has been used in the synthesis of various biologically active compounds. It has been used for the synthesis of various therapeutic agents and has been studied for its biological activities. In

Aplicaciones Científicas De Investigación

Amination Reactions and Mechanism Insights

- Amination of halogenated pyrimidines, such as 5-bromo-2,4-di-t-butylpyrimidine, has been investigated to understand the influence of halogen atoms and the accessibility of the C(2) position on the pyrimidine nucleus. The choice of halogen significantly impacts the product distribution and reaction mechanism, where different amination products are observed based on the halogen present and the substituents on the pyrimidine ring (Rasmussen & Plas, 2010).

Regioselective Reactions and X-ray Crystallography Analysis

- Studies on regioselective displacement reactions with ammonia on halogenated pyrimidines reveal the formation of specific aminopyrimidine derivatives. X-ray crystallography analysis provides insight into the molecular structure and hydrogen bonding within these compounds, further elucidating the regioselectivity of these reactions (Doulah et al., 2014).

Synthesis of Novel Pyridine-Based Derivatives

- Palladium-catalyzed cross-coupling reactions have been employed to synthesize novel pyridine derivatives from brominated pyrimidines, demonstrating the compound's role as a precursor in the synthesis of biologically active molecules. Density Functional Theory (DFT) studies complement these findings by providing a theoretical basis for understanding the electronic structure and potential applications of these derivatives (Ahmad et al., 2017).

Radiosynthesis Applications

- The compound has also found application in radiosynthesis, where specific fluoropyridines are synthesized through a sequence of radiofluorination and palladium-catalyzed amination. This research opens new avenues for the development of radiolabeled compounds for medical imaging and diagnostic purposes (Pauton et al., 2019).

Mecanismo De Acción

Target of Action

The specific targets of 5-Bromo-N-butylpyrimidin-2-amine are currently unknown . It is known that pyridine derivatives can exhibit various mechanisms depending on their functional groups. They might act as ligands for metal ions, affect biological processes, or have other functionalities depending on the specific substitutions.

Mode of Action

Biochemical Pathways

Pyridine derivatives can affect various biochemical pathways depending on their functional groups.

Pharmacokinetics

The compound’s physical and chemical properties such as its density (1429g/cm3), boiling point (318029ºC at 760 mmHg), and molecular weight (23010500) might influence its pharmacokinetic properties .

Result of Action

Action Environment

It is known that the compound should be stored in a sealed container in a dry environment at 2-8°c .

Propiedades

IUPAC Name |

5-bromo-N-butylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c1-2-3-4-10-8-11-5-7(9)6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIXIQHMEZRXJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675148 |

Source

|

| Record name | 5-Bromo-N-butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14001-71-9 |

Source

|

| Record name | 5-Bromo-N-butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,5R)-3,4,5-triacetyloxy-6-[(1R,2S,3R)-1,3,4-triacetyloxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B577054.png)

![[2-[(1S,2R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenyl] acetate](/img/structure/B577057.png)

![[[(2S)-2,3-di(icosoxy)propoxy]-diphenylmethyl]benzene](/img/structure/B577059.png)

![1,7a-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B577065.png)

![PROPIONIC ACID SODIUM SALT, [2-14C]](/img/no-structure.png)